

Physicochemical characteristics of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate*

Cat. No.: B1524844

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characteristics of **Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate**

Abstract

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a prominent member of the 4-hydroxy-2-quinolone class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.^{[1][2][3]} A comprehensive understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to effectively utilize this molecule as a building block for novel therapeutics. This guide provides a detailed examination of its molecular structure, core physical properties, spectroscopic signature, chemical reactivity, and essential handling protocols, grounded in authoritative scientific literature.

Molecular Structure and Identity

The foundation of this compound's utility lies in its unique and reactive molecular architecture. Its properties are a direct consequence of the interplay between its aromatic core and key functional groups.

1.1. Compound Identification

Identifier	Value
IUPAC Name	ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate[4]
CAS Number	40059-53-8[4]
Molecular Formula	C ₁₂ H ₁₁ NO ₄ [4][5][6]
Molecular Weight	233.22 g/mol [4][5][7]
Synonyms	Ethyl 4-hydroxy-2-quinolone-3-carboxylate

1.2. Structural Elucidation and Tautomerism

The 4-hydroxy-2-quinolone core exists in a state of tautomeric equilibrium. The predominant form is the 4-hydroxy-2(1H)-quinolone (amide) tautomer, but it can also exist as the 2-hydroxy-4(1H)-quinolone (iminol) and the fully aromatic 2,4-dihydroxyquinoline forms.[8] This equilibrium is critical as it dictates the molecule's primary reaction pathways, particularly its acidity and nucleophilicity. X-ray diffraction studies have confirmed that similar compounds exist in the crystal form as the 2-oxo-4-hydroxy tautomer.[9]

Caption: Tautomeric equilibrium of the 4-hydroxy-2-quinolone core.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in both biological and laboratory settings, influencing everything from formulation to bioavailability.

2.1. Summary of Physicochemical Data

Property	Value / Description	Rationale & Significance
Physical Form	Solid. Reported as pale beige to brown.[10]	The solid state is typical for aromatic compounds of this size with strong intermolecular hydrogen bonding capabilities.
Melting Point	270 °C (for the related analog, CAS 52980-28-6)[10]	The high melting point is indicative of a stable crystal lattice structure, reinforced by intermolecular hydrogen bonds via the N-H and O-H groups.
Boiling Point	343.7 ± 42.0 °C (Predicted for analog)[10]	This is a predicted value, as compounds with high melting points often decompose before boiling under atmospheric pressure.
Solubility	Slightly soluble in DMSO and DMF, particularly with heating. [10]	The molecule has both polar (hydroxy, amide, ester) and nonpolar (aromatic rings) regions. Its limited solubility in water but better solubility in polar aprotic solvents like DMSO is consistent with this structure.
Lipophilicity (XLogP3)	1.7[4][7]	This moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates as it can facilitate cell membrane permeability.
Acidity (pKa)	Not experimentally determined; estimated range 5-8.	The 4-hydroxy group is enolic and acidic. Its acidity is enhanced by the electron-withdrawing effects of the

adjacent carbonyl and ester groups. The N-H proton is also weakly acidic. This property is crucial for salt formation and receptor binding interactions.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The expected spectral data are derived from its key functional groups and conjugated system.

3.1. Summary of Expected Spectral Data

Technique	Wavenumber / Chemical Shift (δ)	Assignment & Interpretation
^1H NMR (in DMSO-d ₆)	~1.3 ppm (triplet, 3H) ~4.3 ppm (quartet, 2H) ~7.2-8.1 ppm (multiplets, 4H) ~11-12 ppm (broad singlet, 1H) ~11.5-12.5 ppm (broad singlet, 1H)	Ethyl ester (-CH ₃) Ethyl ester (-OCH ₂ -) Aromatic protons (C5-H to C8-H) [8]Amide (N-H) Enolic (O-H)
^{13}C NMR (in DMSO-d ₆)	~14 ppm ~60 ppm ~115-140 ppm ~162 ppm ~165 ppm ~170 ppm	Ethyl ester (-CH ₃) Ethyl ester (-OCH ₂ -) Aromatic carbons C2 (Amide carbonyl) C4 (Enolic carbon) Ester carbonyl
FT-IR (KBr pellet)	~3200-2800 cm ⁻¹ (broad) ~1720 cm ⁻¹ (sharp) ~1660 cm ⁻¹ (sharp) ~1600, 1550 cm ⁻¹	O-H and N-H stretching (hydrogen-bonded) C=O stretching (ester) C=O stretching (amide/lactam) C=C stretching (aromatic ring)
UV-Vis (in DMSO)	$\lambda_{\text{max}} \approx 310 \text{ nm}$ [11][12]	This absorption is attributed to $\pi \rightarrow \pi^*$ electronic transitions within the extended conjugated quinolone system.

Synthesis and Chemical Reactivity

The compound's value as a scaffold is derived from its accessibility through synthesis and the predictable reactivity of its functional groups, which allows for the generation of diverse chemical libraries.

4.1. Representative Synthetic Pathway

A common and effective method for synthesizing the 4-hydroxy-2-quinolone core involves the thermal cyclization of N-acylated aniline derivatives with malonic esters. A refined approach for producing the title compound with high purity and yield utilizes monoethyl malonate as an acylating agent in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

[8]

Caption: General workflow for the synthesis of the title compound.

4.2. Key Chemical Reactions

The molecule's functionality allows for several key transformations:

- **Ester Hydrolysis:** The ethyl ester can be readily hydrolyzed under basic conditions (e.g., refluxing with NaOH) to yield the corresponding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[12][13] This carboxylic acid is a key intermediate for many antibacterial agents.[14]
- **N- and O-Alkylation/Acylation:** The nitrogen of the lactam and the oxygen of the 4-hydroxy group can be targeted for alkylation or acylation to produce a wide range of derivatives with modulated biological activity.
- **Multicomponent Reactions:** The compound serves as an excellent substrate in multicomponent reactions. For instance, it can participate in an Ugi-type condensation via a Smiles rearrangement, providing a straightforward route to complex heterocyclic enamines with peptide-like structures.[15]

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols outline standard procedures for characterizing the title compound.

5.1. Protocol for Determination of Melting Point (Capillary Method)

- Sample Preparation: Ensure the sample is completely dry and finely powdered.
- Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat rapidly to ~15-20 °C below the expected melting point (approx. 250 °C).
- Observation: Decrease the heating rate to 1-2 °C per minute.
- Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
 - Causality Insight: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. A wide melting range often indicates impurities.

5.2. Protocol for Spectroscopic Sample Preparation

- NMR Spectroscopy:
 - Accurately weigh 5-10 mg of the compound.
 - Dissolve in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and because its residual solvent peak does not obscure key signals.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Acquire the spectrum. The broad N-H and O-H peaks can be confirmed by adding a drop of D₂O, which will cause them to disappear due to proton exchange.

- IR Spectroscopy (KBr Pellet):
 - Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.
 - Transfer the powder to a pellet press.
 - Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
 - Place the pellet in the spectrometer's sample holder and acquire the spectrum.
 - Trustworthiness Principle: The transparency of the KBr pellet is a self-validating check. An opaque or cloudy pellet will scatter infrared radiation, leading to a poor-quality spectrum with a sloping baseline.

Safety, Handling, and Storage

Proper handling ensures researcher safety and maintains the integrity of the compound.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.[16]
- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10][16]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

Conclusion

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemically rich and versatile molecule. Its defined physicochemical properties—moderate lipophilicity, high melting point, characteristic spectroscopic signature, and predictable reactivity at multiple sites—make it an exceptionally valuable starting material in medicinal chemistry and drug discovery. A thorough

understanding of these characteristics, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design and synthesis of novel, biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate - Chemdiv [chemdiv.com]
- 6. Ethyl4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate , 98% , 40059-53-8 - CookeChem [cookechem.com]
- 7. Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4 | CID 231919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. philadelphia.edu.jo [philadelphia.edu.jo]
- 10. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]
- 11. zhonghanchemical.com [zhonghanchemical.com]
- 12. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]
- 13. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
- 15. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical characteristics of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524844#physicochemical-characteristics-of-ethyl-4-hydroxy-2-oxo-1-2-dihydroquinoline-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com